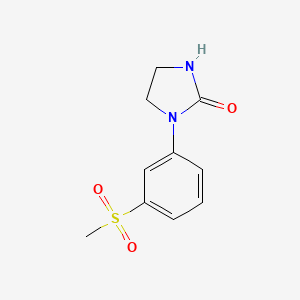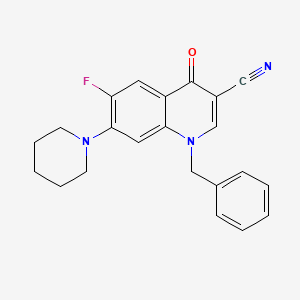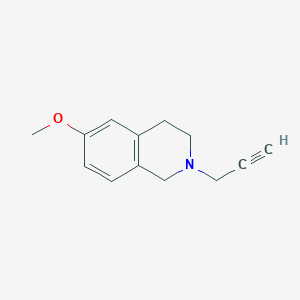![molecular formula C16H18ClFN2OS B2570135 2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide CAS No. 1209267-36-6](/img/structure/B2570135.png)
2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide is a complex organic compound characterized by the presence of a sulfanyl group attached to a chlorofluorophenyl ring, a cyanocycloheptyl group, and an acetamide moiety
Preparation Methods
The synthesis of 2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-chloro-4-fluoroaniline: This can be achieved through the halogenation of aniline derivatives.
Formation of the sulfanyl group: The 3-chloro-4-fluoroaniline is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Cycloheptyl cyanation:
Acetamide formation: Finally, the acetamide moiety is introduced through an acylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorofluorophenyl ring can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The cyanocycloheptyl group may interact with hydrophobic pockets in proteins, affecting their function. The overall effect depends on the specific biological context and the molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide include:
2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide: Differing by the cycloalkyl group, this compound may have different steric and electronic properties.
2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocyclopentyl)acetamide: Another analog with a smaller cycloalkyl group, affecting its reactivity and interactions.
2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocyclooctyl)acetamide: Featuring a larger cycloalkyl group, this compound may exhibit unique binding properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)sulfanyl-N-(1-cyanocycloheptyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2OS/c17-13-9-12(5-6-14(13)18)22-10-15(21)20-16(11-19)7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUVAJDEPYBTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(2Z)-2-({4-[cyclohexyl(methyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2570054.png)

![ethyl 6-(4-tert-butylbenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2570059.png)
![3-(2-bromophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide](/img/structure/B2570060.png)
![2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2570061.png)
![N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide](/img/structure/B2570062.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2570063.png)
![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2570065.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2570067.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2570068.png)

![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE](/img/structure/B2570070.png)
![6-(pyrrolidine-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2570072.png)

